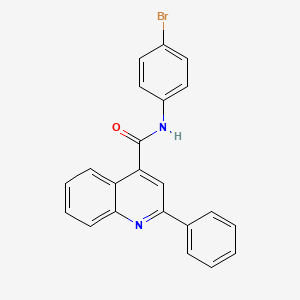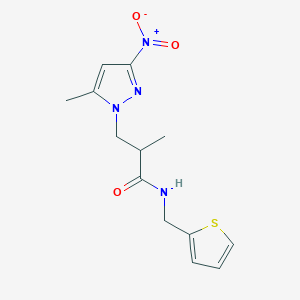methanone](/img/structure/B14932213.png)
[4-(2-Fluorophenyl)piperazin-1-yl](2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methanone group attached to a methylfuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with a fluorophenyl halide in the presence of a base to introduce the fluorophenyl group.
Attachment of Methanone Group: The final step involves the reaction of the substituted piperazine with 2-methylfuran-3-carboxylic acid chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biochemistry: It can be used as a probe to study receptor-ligand interactions.
Industry:
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. The fluorophenyl group allows for strong binding to receptor sites, while the piperazine ring can interact with various enzymes and proteins. This compound may modulate neurotransmitter activity, making it a candidate for neurological applications.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: These compounds also contain a five-membered ring with sulfur and exhibit similar pharmacological properties.
Indole Derivatives: Indole compounds share a similar aromatic structure and are known for their diverse biological activities.
Uniqueness:
Structural Features: The combination of a fluorophenyl group with a piperazine ring and a methylfuran moiety is unique and contributes to its distinct chemical and biological properties.
Pharmacological Potential: Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Conclusion
4-(2-Fluorophenyl)piperazin-1-ylmethanone is a compound with significant potential in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C16H17FN2O2 |
|---|---|
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone |
InChI |
InChI=1S/C16H17FN2O2/c1-12-13(6-11-21-12)16(20)19-9-7-18(8-10-19)15-5-3-2-4-14(15)17/h2-6,11H,7-10H2,1H3 |
Clé InChI |
LPHXNYWRFDOPIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932157.png)


![(3-Nitrophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14932162.png)

![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)

![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)
![N-propylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14932228.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
